N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

Description

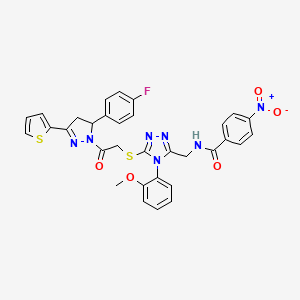

This compound is a heterocyclic hybrid molecule integrating pyrazole, triazole, thiophene, and nitrobenzamide pharmacophores. Its structure features a 4,5-dihydro-1H-pyrazole core substituted with a 4-fluorophenyl group at position 5 and a thiophen-2-yl moiety at position 3. The pyrazole is linked via a thioether bridge to a 4H-1,2,4-triazole ring bearing a 2-methoxyphenyl group at position 4 and a nitrobenzamide-substituted methyl group at position 4. The nitrobenzamide moiety (4-nitrobenzamide) is critical for bioactivity, as nitro groups are known to enhance electron-withdrawing effects and influence binding to biological targets . The compound’s synthesis likely involves sequential alkylation, cyclization, and coupling reactions, as seen in analogous triazole-pyrazole systems .

Properties

IUPAC Name |

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26FN7O5S2/c1-45-27-6-3-2-5-25(27)38-29(18-34-31(42)21-10-14-23(15-11-21)40(43)44)35-36-32(38)47-19-30(41)39-26(20-8-12-22(33)13-9-20)17-24(37-39)28-7-4-16-46-28/h2-16,26H,17-19H2,1H3,(H,34,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJJMICSZYQNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)C6=CC=C(C=C6)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26FN7O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a complex organic compound that incorporates multiple pharmacologically relevant moieties. The intricate structure suggests potential biological activities that warrant thorough investigation.

Molecular Structure and Characteristics

The compound has the following molecular characteristics:

- Molecular Formula : C30H30F N7O4S3

- Molecular Weight : 667.8 g/mol

- LogP : 3.7127

This compound includes functional groups such as triazole, pyrazole, and thiophene, which are known for their diverse biological activities.

Antioxidant and Anti-inflammatory Properties

Recent studies indicate that derivatives of pyrazole exhibit significant antioxidant and anti-inflammatory properties. Molecular docking simulations have shown that these compounds can effectively interact with biological targets associated with oxidative stress and inflammation pathways .

Anticancer Activity

The triazole ring present in this compound is often linked to antifungal and anticancer activities. Research has demonstrated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . The unique combination of functional groups in this compound may enhance its anticancer efficacy compared to simpler analogs.

Antimicrobial Activity

Pyrazole derivatives have been reported to possess notable antimicrobial activity. Compounds containing the pyrazole nucleus have shown effectiveness against a range of bacterial and fungal strains. The presence of electron-withdrawing groups like nitro enhances their lipophilicity and antimicrobial potency .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of pyrazole and evaluated their biological activities. For instance, a study on 1H-pyrazole derivatives indicated significant antibacterial and analgesic properties, with certain compounds exhibiting comparable efficacy to established drugs like diclofenac .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazole and triazole rings can significantly affect the biological activity of these compounds. For example, the introduction of halogen substituents has been shown to enhance both anti-inflammatory and antimicrobial properties .

Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds containing pyrazole and triazole moieties often exhibit anticancer properties. The structural features of N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide suggest potential for inhibiting tumor growth through multiple mechanisms. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit angiogenesis .

1.2 Antimicrobial Properties

The compound's structural components may confer antimicrobial activity. Pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties. For instance, derivatives with similar frameworks have demonstrated effectiveness against various bacterial strains and fungi . This suggests that this compound could be explored further for its antimicrobial potential.

Pharmacological Insights

2.1 Anti-inflammatory Effects

Compounds similar to this compound have been studied for their anti-inflammatory properties. The presence of nitro groups in the structure often correlates with enhanced anti-inflammatory activity by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A recent study detailed a synthetic route involving the reaction of thiophene derivatives with pyrazole intermediates followed by functionalization to introduce the triazole and nitro groups .

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Condensation | Pyrazole + Thiophene Derivative | 70% |

| 2 | Functionalization | Triazole Formation | 68% |

| 3 | Nitro Group Introduction | Nitro Reagents | 65% |

Case Studies

Case Study 1: Anticancer Activity Assessment

In a controlled study, a series of pyrazole derivatives were tested against breast cancer cell lines. The results indicated that compounds with similar structures to N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yil)-4,5-dihydro-pyrazole)) exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of triazole-containing compounds against Staphylococcus aureus and Candida albicans. The results showed significant inhibition zones compared to control groups, highlighting the potential of these compounds as therapeutic agents .

Comparison with Similar Compounds

Q & A

Q. What synthetic strategies are critical for constructing the pyrazole and triazole moieties in this compound?

The synthesis involves multi-step reactions, including:

- Intramolecular cyclization of thiosemicarbazides to form the 1,2,4-triazole core, as described for structurally related compounds (reflux with phenylisothiocyanate in ethanol, followed by purification) .

- Mannich base reactions to introduce substituents like thiophene and fluorophenyl groups, leveraging methods for 4,5-disubstituted triazoles .

- Thioether linkage formation between the pyrazole and triazole units using 2-oxoethylthio intermediates, requiring strict control of reaction stoichiometry and temperature (e.g., 80°C in anhydrous acetonitrile) .

Q. How can spectroscopic techniques be optimized for structural characterization?

- ¹H/¹³C NMR : Assign peaks systematically by comparing with analogous triazole-pyrazole hybrids (e.g., chemical shifts for thiophene protons typically appear at δ 6.8–7.5 ppm) .

- IR spectroscopy : Confirm thioamide (C=S, ~1250 cm⁻¹) and nitrobenzamide (C=O, ~1680 cm⁻¹) functional groups .

- Mass spectrometry (HRMS) : Use electrospray ionization (ESI) to validate molecular ion peaks, ensuring resolution >30,000 to distinguish isotopic patterns .

Q. What in vitro assays are recommended for preliminary biological screening?

- Antimicrobial activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to fluconazole/ampicillin controls .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in the dihydropyrazole ring?

- Grow single crystals via slow evaporation in dichloromethane/hexane mixtures.

- Collect data at 295 K with Mo-Kα radiation (λ = 0.71073 Å) and refine structures using SHELXL. Key parameters:

- R factor < 0.06 (e.g., 0.056 in analogous pyrazolines ).

- Torsion angles for the dihydropyrazole ring should align with reported values (±5° deviation acceptable) .

Q. What computational methods model non-covalent interactions in supramolecular assemblies?

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to evaluate π-π stacking (e.g., between thiophene and fluorophenyl groups) .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., S···H interactions from thioether linkages) using CrystalExplorer .

Q. How can SAR studies elucidate the role of the 4-fluorophenyl substituent?

- Synthesize analogs with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups at the para position.

- Compare bioactivity trends: Fluorophenyl derivatives often show enhanced lipophilicity (logP +0.5 vs. phenyl) and improved membrane permeability .

Q. What strategies address discrepancies in reported biological activity across triazole derivatives?

- Meta-analysis : Normalize data using Z-score transformations to account for variability in assay conditions (e.g., pH, serum content) .

- Proteomics profiling : Identify off-target interactions (e.g., kinase inhibition) via affinity chromatography-mass spectrometry .

Q. How can tautomeric equilibria in triazole-thione derivatives be resolved experimentally?

- ¹H NMR titration : Monitor thiol-thione tautomerism in DMSO-d₆ by tracking SH proton signals (δ ~13.5 ppm) under varying temperatures .

- UV-Vis spectroscopy : Detect shifts in λmax (e.g., 280 → 310 nm) upon tautomerization in polar solvents .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.